Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether
Description
Nomenclature and Classification
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is systematically identified by the Chemical Abstracts Service number 56860-81-2, which serves as its unique chemical identifier in scientific databases and regulatory systems. The compound is known by several alternative names, including 3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane, which reflects its structural organization. The International Union of Pure and Applied Chemistry systematic nomenclature describes this molecule as propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro-, emphasizing the fluorinated propane backbone with a difluoromethoxy substituent.
The compound's classification within chemical taxonomy places it firmly in the fluorinated ether category, specifically as a polyfluoroalkyl substance containing the characteristic carbon-fluorine bonds that define this chemical family. According to established definitions for per- and polyfluoroalkyl substances, this compound qualifies as a polyfluoroalkyl substance because it contains fluorine atoms attached to carbon atoms while maintaining hydrogen atoms in specific positions, distinguishing it from fully perfluorinated analogues. The molecular descriptor language identifies it with the International Chemical Identifier key NKEBKUGEYSHGKA-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation C(C(C(F)(F)F)(F)F)OC(F)F.
Commercial suppliers and chemical manufacturers have assigned various product identification codes to this compound, including product numbers such as 2107-3-X2 from specialized chemical suppliers and catalog numbers like EVT-293817 from research chemical providers. The compound's molecular data library number MFCD00236116 serves as an additional identifier in chemical databases and inventory systems.
Structural Characteristics
The molecular structure of this compound exhibits a distinctive arrangement of atoms that contributes to its unique chemical and physical properties. The compound consists of a three-carbon chain backbone where two carbon atoms are heavily fluorinated, connected through an ether linkage to a difluoromethyl group. The structural formula C₄H₃F₇O indicates the presence of four carbon atoms, three hydrogen atoms, seven fluorine atoms, and one oxygen atom, arranged in a specific geometric configuration that influences the molecule's behavior.
The physical properties of this compound reflect its highly fluorinated nature and structural characteristics. Experimental measurements have established its boiling point at 46 degrees Celsius, indicating relatively high volatility for a fluorinated compound of this molecular weight. The density of the compound is reported as 1.46 grams per cubic centimeter, which is significantly higher than most conventional organic compounds of similar molecular weight, reflecting the substantial atomic mass contribution from the fluorine atoms. The refractive index of 1.272 provides insight into the compound's optical properties and molecular polarizability.
The molecular geometry features a central ether oxygen atom that connects the difluoromethyl group to the pentafluoropropyl chain, creating a bent molecular structure rather than a linear arrangement. This geometric configuration influences the compound's dipole moment and intermolecular interactions. The carbon-fluorine bonds throughout the molecule are characterized by their exceptional strength and polarity, contributing to the compound's stability and unique chemical behavior. The presence of seven fluorine atoms distributed across the molecular framework creates multiple sites of high electronegativity that influence reactivity patterns and molecular interactions.
Spectroscopic analysis reveals characteristic absorption patterns that correspond to the various carbon-fluorine and carbon-oxygen bonds present in the structure. The compound's molecular conformation allows for specific vibrational modes that can be identified through infrared spectroscopy, while nuclear magnetic resonance studies provide detailed information about the electronic environment of individual atoms within the molecular framework.
Historical Context and Development
The development of this compound can be traced through patent literature and industrial research initiatives focused on fluorinated ether compounds. Historical patent documentation indicates early research into difluoromethyl pentafluoropropyl ether compounds and their precursors, with significant work documented in patent GB1325274A from 1973, which described methods for synthesizing such fluorinated ethers and their chemical precursors. This early patent work established fundamental synthetic approaches that influenced subsequent development in fluorinated ether chemistry.
The compound emerged during a period of intensive research into fluorinated organic molecules, driven by industrial demands for materials with exceptional chemical stability and specialized properties. Patent literature from the 1970s demonstrates systematic investigations into various fluorinated ether structures, including both difluoromethyl and pentafluoropropyl derivatives, indicating that this specific compound was part of a broader research program rather than an isolated discovery. The development occurred within the context of advancing fluorination technologies and growing understanding of structure-property relationships in fluorinated organic compounds.
Industrial development of this compound class benefited from advances in electrochemical fluorination and fluorotelomer synthesis technologies, which provided practical routes for introducing multiple fluorine atoms into organic frameworks. The compound's synthesis and characterization occurred during an era when the chemical industry was expanding its capabilities in fluorine chemistry, leading to the development of specialized fluorinated materials for various applications. Manufacturing technologies, particularly electrochemical fluorination methods, enabled the practical production of such highly fluorinated compounds on scales suitable for research and commercial applications.
The historical development reflects broader trends in fluorochemical research, where scientists and engineers sought to create molecules with enhanced stability, unique surface properties, and specialized reactivity profiles. Research during this period established many of the fundamental principles that continue to guide fluorinated compound development today. The compound's emergence as a research chemical and potential industrial intermediate represents part of the systematic exploration of fluorinated ether chemistry that characterized chemical research in the latter half of the twentieth century.
Contemporary research continues to build upon these historical foundations, with ongoing investigations into the compound's potential applications in specialized synthesis, materials science, and as an intermediate for more complex fluorinated structures. The historical development provides context for understanding current research directions and the compound's position within the broader landscape of fluorinated organic chemistry.
The following table summarizes key identification and structural data for this compound:
Properties
IUPAC Name |
3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBKUGEYSHGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074059 | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-81-2 | |
| Record name | Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Epoxide Ring-Opening with Fluorinated Alcohols
The reaction of epoxides with fluorinated alcohols represents a foundational method for synthesizing fluorinated ethers. M.L. Brey and P. Tarrant demonstrated the interaction of 1,1,1-trifluoroethanol with 1-chloro-2,3-epoxypropane (epichlorohydrin) in the presence of sodium hydroxide . Under cooled conditions (0–3°C), the reaction yielded 19–31% glycidyl ether (2,2,2-trifluoroethyl-2-hydroxy-3-chloropropyl ether) alongside 19–24% diester byproducts . Introducing pyridine as a catalyst shifted selectivity, achieving a 50% yield of the simple adduct without significant diester formation .
V. Grakauskas expanded this approach using 2-fluoro-2,2-dinitroethanol and epichlorohydrin in aqueous sodium hydroxide . At 0–3°C for 48 hours, the reaction produced 2-fluoro-2,2-dinitroethylglycidyl ether (31% yield, bp 70–71°C at 0.1 mmHg) . Subsequent treatment with hydrochloric acid opened the epoxide ring, forming 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol quantitatively .
Electrophilic Addition in Hydrogen Fluoride Media
Electrophilic addition of formaldehyde to fluorinated alkenes in anhydrous hydrogen fluoride (HF) enables direct ether synthesis. Weinmayr’s studies illustrated this method using paraformaldehyde and 1,1-difluoroethylene (Table 1) . At 50°C for 24 hours, the reaction produced fluoromethyl-3,3,3-trifluoropropyl ether, which further reacted to form di-3,3,3-trifluoropropyl ether due to weak inductive effects from the trifluoromethyl group .
Table 1. Reaction Conditions and Products for Formaldehyde Addition to Fluorinated Alkenes in HF
| Alkene | Temperature (°C) | Time (h) | Main Product(s) |
|---|---|---|---|
| 1,1-Difluoroethylene | 50 | 24 | Fluoromethyl-3,3,3-trifluoropropyl ether |
| Tetrafluoroethylene | 100 | 8 | Fluoromethyl-3,3,3,2,2-pentafluoropropyl ether |
| Hexafluoropropylene | 160 | 8 | 2,3,3,3-Tetrafluoro-2-trifluoromethylpropanol |
L.S. German and I.L. Knunyants proposed a mechanism involving ionic dissociation of fluoromethanol (FH₂COH) in HF, generating an oxymethyl cation that attacks the alkene’s double bond . This stepwise process explains the formation of both mono- and diethers depending on reaction stoichiometry .
Electrochemical Fluorination (ECF) of Hydrocarbon Ethers
Electrochemical fluorination in Simons cells converts hydrocarbon ethers into perfluorinated analogs. S. Benninger’s patent describes a two-step process:
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Partial Fluorination : Reacting polyhydric alcohols with hexafluoropropylene to form partially fluorinated ethers .
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ECF Treatment : Subjecting intermediates to ECF in HF at 0°C, 4–6 V, and 20 A/ft² to replace hydrogen atoms with fluorine . While yields were unspecified, this method is scalable for industrial production .
K. Okazaki et al. applied ECF to chlorinated ethers, observing α-chlorine substitution by fluorine while β-chlorine remained intact . For example, chloromethyl methyl ether yielded β-chlorinated polyfluoroethers alongside degradation products .
Industrial Production and Optimization
Industrial synthesis prioritizes continuous flow reactors for precise temperature and stoichiometric control. Key steps include:
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxy and pentafluoropropane derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or pentafluoropropane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy carboxylic acids, while reduction can produce difluoromethoxy alkanes.
Scientific Research Applications
Chemistry
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated structure enhances the stability and reactivity of intermediates in various chemical reactions. This makes it particularly useful in the development of new synthetic pathways for pharmaceuticals and agrochemicals.
Biology
The compound is under investigation for its potential biological activity. Studies focus on its interactions with biomolecules, which may lead to the discovery of novel therapeutic agents. Its unique structure allows for enhanced binding affinity to biological targets, making it a candidate for drug development.
Medicine
This compound is being explored for its applications in drug design, particularly in the creation of fluorinated pharmaceuticals. The incorporation of fluorine atoms can improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioavailability.
Material Science
The compound's high thermal stability and unique solvent properties make it suitable for applications in material science. It can be used as a solvent for processing fluoropolymers and studying their properties. Additionally, it serves as a cleaning agent due to its effectiveness in removing organic contaminants from surfaces without flammability concerns .
Fire Suppression
Recent studies suggest that this compound has potential as a fire suppressant. Its low boiling point allows it to transition from gas to liquid during a fire, effectively absorbing heat and suppressing flames without depleting ozone or causing significant environmental harm.
Case Study 1: Drug Development
Research has demonstrated that incorporating difluoromethyl groups into drug candidates can significantly enhance their biological activity and selectivity towards specific targets. For instance, studies have shown improved efficacy in compounds designed for targeting specific enzymes involved in cancer pathways.
Case Study 2: Material Processing
In material science applications, this compound has been utilized as a solvent in the synthesis of advanced fluoropolymer materials. Tests indicate that materials processed with this ether exhibit superior thermal stability compared to those processed with traditional solvents.
Mechanism of Action
The mechanism of action of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethoxy and pentafluoropropane groups can enhance the compound’s binding affinity and specificity for these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Ethers
Structural and Functional Group Analysis
The table below compares difluoromethyl 2,2,3,3,3-pentafluoropropyl ether with key analogs based on substituent groups and applications:
Key Observations:
- Fluorination Impact : Higher fluorine content (e.g., TTE, TPE) improves oxidative stability and reduces flammability but may lower solubility for lithium salts due to increased hydrophobicity .
- Substituent Effects :
- The difluoromethyl group (–CF₂H) balances fluorination and molecular weight, enabling better lithium-ion mobility compared to fully perfluorinated analogs .
- Methyl-substituted ethers (e.g., methyl pentafluoropropyl ether) exhibit lower thermal stability and faster electrolyte degradation due to reduced fluorine shielding .
Electrochemical Performance in Battery Systems
Lithium-Sulfur Batteries
- This compound : Demonstrates CE >98% and suppresses lithium dendrite growth by forming stable solid-electrolyte interphases (SEIs) . Its moderate fluorination allows efficient sulfur redox reactions while minimizing polysulfide dissolution .
- TTE (C₅H₄F₈O) : Widely used as a co-solvent with 1,3-dioxolane (DOL), achieving CE ~99% but requiring additives to mitigate viscosity-related ion transport limitations .
- TPE (C₆H₃F₉O) : Offers superior oxidation resistance but suffers from slower charge-discharge kinetics due to higher molecular weight .
Lithium-Metal Anodes
Research Findings and Industrial Relevance
- Li-S Battery Advancements : this compound enables energy densities >400 Wh/kg in prototype cells, outperforming TTE-based systems in cycle life (>500 cycles) .
- Scalability Challenges : Synthesis of highly fluorinated ethers requires specialized fluorination techniques, increasing production costs compared to methyl or ethyl analogs .
Biological Activity
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound with unique properties that make it valuable in various scientific and industrial applications. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic uses, and mechanisms of action.
This compound is characterized by its high stability and lipophilicity due to the presence of multiple fluorine atoms. These attributes contribute to its potential as a pharmaceutical agent and a building block in organic synthesis.
The biological activity of this compound is largely attributed to its interactions with various molecular targets such as enzymes and receptors. The difluoromethoxy and pentafluoropropane groups enhance the compound's binding affinity and specificity. Depending on its structure and the nature of the target, it can act as either an inhibitor or activator of enzymatic activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest that fluorinated ethers may possess antimicrobial properties due to their ability to disrupt microbial membranes .
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes. For example, it may inhibit specific metabolic pathways by binding to active sites on enzymes.
- Potential in Drug Development : Its unique chemical structure positions it as a candidate for drug development in treating various diseases. Research is ongoing to explore its efficacy in this area .
Case Studies
- Fluorinated Ethers as Blowing Agents : A study evaluated the performance of this compound alongside other fluorinated ethers as alternatives for traditional blowing agents in foam production. The findings indicated favorable thermal stability and low environmental impact compared to conventional agents .
- Chemical Derivatization Techniques : Research involving the derivatization of biological samples highlighted the sensitivity of difluoromethyl ethers in detecting metabolites in complex mixtures. This property is beneficial for metabolomics studies where precise quantification is crucial .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether (HFE-347mcf), and how can reaction conditions be optimized?
- HFE-347mcf is synthesized via nucleophilic substitution or etherification reactions. For example, 2,2,3,3,3-pentafluoropropanol can react with difluoromethyl halides in the presence of a base (e.g., NaOH) under controlled temperatures (50–55°C) to minimize side reactions . Optimization may involve Plackett-Burman experimental designs to screen critical parameters (e.g., stoichiometry, solvent polarity) .
Q. Which analytical techniques are critical for characterizing HFE-347mcf’s physicochemical properties?
- Key methods include:
- Boiling Point and Thermal Conductivity : Measured via differential scanning calorimetry (DSC) and transient hot-wire techniques .
- Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for functional groups and nuclear magnetic resonance (NMR) for fluorine environments .
- Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) to detect impurities like unreacted precursors .
Q. How is HFE-347mcf applied in materials science, particularly in polymer research?
- HFE-347mcf serves as a blowing agent in rigid polyurethane foams due to its low thermal conductivity (0.012 W/m·K) and compatibility with polyols. Experimental protocols involve blending it with polyol mixtures, followed by polymerization and foam characterization (density, cell structure) . Comparative studies against HFC-245fa require controlled humidity and temperature during curing .
Advanced Research Questions
Q. What reaction mechanisms govern the degradation or functionalization of HFE-347mcf under oxidative or reductive conditions?
- Under oxidation (e.g., KMnO₄), the ether linkage may cleave to form pentafluoropropanoic acid derivatives. Reduction (e.g., LiAlH₄) could yield fluorinated alkanes, but competing elimination pathways (forming fluoroalkenes) must be monitored via kinetic studies . Computational modeling (DFT) is recommended to predict intermediates .
Q. How can researchers resolve contradictions in environmental impact data, such as atmospheric lifetime versus ozone depletion potential?
- Discrepancies arise from varying experimental models (e.g., tropospheric vs. stratospheric simulations). Standardized protocols using gas chromatography coupled with electron capture detection (GC-ECD) can quantify atmospheric degradation rates. Cross-validation with quantum chemical calculations (e.g., OH radical reaction rate constants) is critical .
Q. What advanced analytical strategies detect trace degradation products or impurities in HFE-347mcf?
- High-resolution LC-MS/MS with collision-induced dissociation (CID) identifies low-abundance metabolites. For volatile byproducts, headspace GC-MS with cryogenic trapping achieves parts-per-trillion sensitivity . Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines validates method robustness .
Q. How does HFE-347mcf influence surface properties when incorporated into fluorinated polymers?
- In poly(2,2,3,3,3-pentafluoropropyl methacrylate), HFE-347mcf-derived monomers reduce surface energy (contact angle >110°), enhancing hydrophobicity. Inverse gas chromatography (IGC) measures dispersive surface energy (γ<sup>d</sup>), while X-ray photoelectron spectroscopy (XPS) quantifies fluorine content at interfaces .
Q. What methodologies assess HFE-347mcf’s biocompatibility or toxicity in biomedical applications?
- In vitro assays (e.g., MTT for cell viability) using human lung epithelial cells (A549) evaluate acute toxicity. For hypoxia imaging analogs (e.g., EF5 derivatives), LC-MS quantifies adduct formation in tumor spheroids under controlled O₂ gradients (0.1–21%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
